molecular formula C34H68F6NO4PS2 B1352746 Trihexyltetradecylphosphonium bis(trifluoromethylsulfonyl)amide CAS No. 460092-03-9

Trihexyltetradecylphosphonium bis(trifluoromethylsulfonyl)amide

Cat. No.: B1352746
CAS No.: 460092-03-9
M. Wt: 764 g/mol
InChI Key: HYNYWFRJHNNLJA-UHFFFAOYSA-N
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Description

Trihexyltetradecylphosphonium bis(trifluoromethylsulfonyl)amide is an ionic liquid known for its unique properties and applications in various scientific fields. This compound is generally used in biosensors, electrodeposition, and synthetic chemistry applications . Its molecular formula is C₃₄H₆₈F₆NO₄PS₂, and it has a molecular weight of 764.00 g/mol .

Biochemical Analysis

Biochemical Properties

Trihexyltetradecylphosphonium bis(trifluoromethylsulfonyl)amide plays a crucial role in biochemical reactions, particularly in the field of biosensors. It interacts with various enzymes, proteins, and other biomolecules to facilitate electrochemical applications. For instance, it is used in the electrodeposition of nano and microcrystalline metals, which are essential for creating biosensors . The compound’s interaction with amino acid ionic liquid functionalized graphene (AAIL-GR) enhances its applicability as a biosensor . These interactions are primarily non-covalent, involving electrostatic forces and π-π stacking interactions.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ionic nature allows it to interact with cell membranes, potentially altering membrane permeability and ion transport . These interactions can lead to changes in cellular homeostasis and metabolic activity, impacting overall cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to bind with biomolecules and modulate their activity. The compound can inhibit or activate enzymes by interacting with their active sites or allosteric sites . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for its role in biosensors and other biochemical applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known for its stability, but it can degrade under certain conditions, affecting its long-term efficacy . Studies have shown that prolonged exposure to the compound can lead to changes in cellular function, including alterations in metabolic activity and gene expression . These temporal effects are essential considerations for its use in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . These dosage-dependent effects are critical for determining the safe and effective use of the compound in research and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels . The compound’s ionic nature allows it to participate in redox reactions and other biochemical processes, influencing overall cellular metabolism . These interactions are essential for its role in biosensors and other applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s ionic nature facilitates its movement across cell membranes, allowing it to accumulate in specific cellular compartments . These transport and distribution mechanisms are crucial for its efficacy in biochemical applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular organelles or compartments through targeting signals or post-translational modifications . These localization patterns are essential for its role in modulating cellular processes and biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Trihexyltetradecylphosphonium bis(trifluoromethylsulfonyl)amide can be synthesized through a solvent-free anion metathesis reaction. This involves the reaction of trihexyltetradecylphosphonium bromide with lithium bis(trifluoromethylsulfonyl)amide in a suitable solvent . The reaction is typically carried out at room temperature with magnetic stirring to ensure complete mixing of the reactants.

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of high-purity reactants and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Trihexyltetradecylphosphonium bis(trifluoromethylsulfonyl)amide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized phosphonium salts, while reduction reactions can produce reduced phosphonium compounds .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to trihexyltetradecylphosphonium bis(trifluoromethylsulfonyl)amide include:

Uniqueness

This compound stands out due to its high thermal and chemical stability, relatively low viscosity, and high ionic conductivity . These properties make it particularly suitable for applications in high-temperature operations and electrochemical systems.

Properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;trihexyl(tetradecyl)phosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H68P.C2F6NO4S2/c1-5-9-13-17-18-19-20-21-22-23-24-28-32-33(29-25-14-10-6-2,30-26-15-11-7-3)31-27-16-12-8-4;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-32H2,1-4H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYNYWFRJHNNLJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC[P+](CCCCCC)(CCCCCC)CCCCCC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H68F6NO4PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1049304
Record name Trihexyltetradecylphosphonium bis(trifluoromethylsulfonyl)imide
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Molecular Weight

764.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

460092-03-9
Record name Trihexyl(tetradecyl)phosphonium bis(trifluoromethylsulfonyl)imide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphonium, trihexyltetradecyl-, salt with 1,1,1-trifluoro-N-((trifluoromethyl)sulfonyl)methanesulfonamide (1:1)
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Record name 460092-03-9
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Record name Phosphonium, trihexyltetradecyl-, salt with 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide (1:1)
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Record name Trihexyltetradecylphosphonium bis(trifluoromethylsulfonyl)imide
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Record name Trihexyl(tetradecyl)phosphonium Bis((trifluoromethyl)sulfonyl)amide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Trihexyltetradecylphosphonium bis(trifluoromethylsulfonyl)amide
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